molecular formula C22H27N3O3 B161231 Tryprostatin A CAS No. 171864-80-5

Tryprostatin A

Cat. No. B161231
M. Wt: 381.5 g/mol
InChI Key: XNRPVPHNDQHWLJ-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tryprostatin A is a secondary metabolite isolated from a marine fungal strain Aspergillus fumigatus BM939 . It is an important type of metabolic cyclic dipeptide containing a tryptophan (Trp) unit . It has been reported that Tryprostatin A completely inhibited cell cycle progression of tsFT210 cells in the G2/M phase .


Synthesis Analysis

The total synthesis of Tryprostatin A has been achieved by several groups . The key Trp skeletons were synthesized from the inexpensive, readily available alanine via a Pd(II)-catalyzed β-methyl C(sp3)–H monoarylation . A subsequent C2-selective prenylation of the resulting 6-OMe-Trp by Pd/norbornene-promoted C–H activation led to the total synthesis of Tryprostatin A in 12 linear steps from alanine with 25% overall yield .


Molecular Structure Analysis

Tryprostatin A is a diketopiperazine . Its molecular formula is C22H27N3O3 . The average mass is 381.468 Da and the monoisotopic mass is 381.205231 Da .


Chemical Reactions Analysis

The synthesis of Tryprostatin A involves several chemical reactions, including a Pd(II)-catalyzed β-methyl C(sp3)–H monoarylation and a C2-selective prenylation of the resulting 6-OMe-Trp by Pd/norbornene-promoted C–H activation .

Scientific Research Applications

Cytotoxic Properties in Cancer Cell Lines

Tryprostatin A demonstrates notable cytotoxic properties against various human cancer cell lines. Zhao et al. (2002) found that while tryprostatin A and its stereoisomers did not significantly act in topoisomerase II- or tubulin-based assays, one of its diastereomers exhibited greater cytotoxicity than etoposide in examined cancer cell lines. This suggests potential applications in cancer therapy, especially considering the unique stereochemistry of tryprostatin B derivatives (Zhao et al., 2002). Additionally, Jain et al. (2008) identified critical structural features necessary for cytotoxic activity in tryprostatin A analogues. They found that certain configurations were essential for inhibiting both topoisomerase II and tubulin polymerization, highlighting the compound's potential as an antitumor antimitotic agent (Jain et al., 2008).

Enhanced Production Techniques

Maiya et al. (2009) significantly improved the production of tryprostatin B, a related compound, by expressing genes from the fumitremorgin cluster in Aspergillus nidulans. This approach utilized fungal genome sequences and gene function knowledge, indicating a method that could potentially be adapted for tryprostatin A production as well (Maiya et al., 2009).

Role as a Cell Cycle Inhibitor

Tryprostatin A inhibits the mammalian cell cycle at the G2/M phase, demonstrating its role as a cell cycle inhibitor. This function is pivotal in its potential use as a treatment for diseases characterized by rapid cell division, such as cancer. The synthesis and evaluation of tryprostatin B and demethoxyfumitremorgin C analogues by Wang et al. (2000) provide further insight into the compound's mechanism and potential applications in disease treatment (Wang et al., 2000).

Applications in Biological Studies

Tryprostatin A serves as a bioprobe in biological research, particularly in cell cycle analyses. Osada (2003) discussed how tryprostatin A could be used to dissect various biological functions, particularly in understanding microtubule polymerization and its interactions with tubulin (Osada, 2003).

Future Directions

The intriguing structural features and divergent activities of Tryprostatin A have stimulated tremendous efforts towards their efficient synthesis . Future research may focus on improving the synthesis process and exploring its potential applications in cancer treatment .

properties

IUPAC Name

(3S,8aS)-3-[[6-methoxy-2-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-13(2)6-9-17-16(15-8-7-14(28-3)11-18(15)23-17)12-19-22(27)25-10-4-5-20(25)21(26)24-19/h6-8,11,19-20,23H,4-5,9-10,12H2,1-3H3,(H,24,26)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRPVPHNDQHWLJ-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)CC3C(=O)N4CCCC4C(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017629
Record name Tryprostatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tryprostatin A

CAS RN

171864-80-5
Record name Tryprostatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tryprostatin A
Reactant of Route 2
Tryprostatin A
Reactant of Route 3
Tryprostatin A
Reactant of Route 4
Tryprostatin A
Reactant of Route 5
Tryprostatin A
Reactant of Route 6
Tryprostatin A

Citations

For This Compound
531
Citations
T Usui, M Kondoh, CB Cui, T Mayumi… - Biochemical …, 1998 - portlandpress.com
… We have investigated the cell cycle inhibition mechanism and primary target of tryprostatin A (TPS-A) purified from Aspergillus fumigatus. TPS-A inhibited cell cycle progression of …
Number of citations: 275 portlandpress.com
HD Jain, C Zhang, S Zhou, H Zhou, J Ma, X Liu… - Bioorganic & medicinal …, 2008 - Elsevier
… cytotoxicity to tryprostatin A and … tryprostatin A has appeared in the literature, to date. The SAR studies were designed to determine the minimum structural requirements of tryprostatin A …
Number of citations: 106 www.sciencedirect.com
XS Yin, WY Qi, BF Shi - Chemical Science, 2021 - pubs.rsc.org
… synthesis of tryprostatin A (1). The 1 H and 13 C NMR spectra of our synthetic tryprostatin A (1) … The concise total synthesis of tryprostatin A was achieved in 12 linear steps from alanine …
Number of citations: 12 pubs.rsc.org
H Woehlecke, H Osada, A Herrmann… - International journal of …, 2003 - Wiley Online Library
MDR in human cancers is one of the major causes of failure of chemotherapy. A member of the superfamily of ABC transporters, BCRP, was demonstrated to confer an atypical MDR …
Number of citations: 144 onlinelibrary.wiley.com
H Wang, T Usui, H Osada… - Journal of medicinal …, 2000 - ACS Publications
… 2 /M phase was isolated from fermentation broths of the fungus Aspergillus fumigatus BM 939, including 5 (Chart 1) tryprostatin B (1, MIC in the tsFT210 assay of 4.4 μM), tryprostatin A (2…
Number of citations: 103 pubs.acs.org
S Zhao, T Gan, P Yu, JM Cook - Tetrahedron letters, 1998 - Elsevier
… We report herein the enantiospecific total synthesis of the natural products as well as the enantiomers of tryprostatin A (2a) and B (2b) via an improved process. 5' 6 … In summary, a …
Number of citations: 58 www.sciencedirect.com
N Fani, AK Bordbar, Y Ghayeb… - Journal of Biomolecular …, 2015 - Taylor & Francis
In the first part of this work, binding energies, inhibition constants and binding modes for a group of previously synthesized Tryprostatin-A (TPS-A) derivatives at the binding site of αβ-…
Number of citations: 8 www.tandfonline.com
K Jahan - 2021 - search.proquest.com
… The cost of Tryprostatin A is $208 for 500µg, and Tryprostatin B is $900 for 5mg. Here, we report a concise and efficient total synthesis of Tryprostatin A and B in only four steps with …
Number of citations: 2 search.proquest.com
T Gan, JM Cook - Tetrahedron letters, 1997 - Elsevier
… Since the enantiospecific synthesis of 6-methoxy-(D)-tryptophan had recently been developed by Hamaker 1 and Liu 11 in our laboratory, tryprostatin A (1) was chosen as the …
Number of citations: 43 www.sciencedirect.com
S Zhao, KS Smith, AM Deveau… - Journal of medicinal …, 2002 - ACS Publications
… The interest in tryprostatin A and B in the present work stems from the desire to determine … A synthetic route to tryprostatin A 1 and B 2 as well as their enantiomers (6 and 7) 7 was …
Number of citations: 113 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.